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  • Product: N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine
  • CAS: 893742-71-7

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Physicochemical Characteristics of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine

Introduction: Bridging Structure and Function in Drug Discovery In the landscape of modern medicinal chemistry, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, a heterocyclic compound featuring a thiophene core, a secondary amine, and a morpholine moiety.[1]

The thiophene ring is a well-established "privileged scaffold" in drug design, present in numerous FDA-approved drugs and recognized for its versatile biological activities.[2][3] The inclusion of both a secondary amine and a tertiary amine (within the morpholine ring) imparts basic centers, which are critical determinants of the molecule's ionization state, solubility, and potential for target interaction.[4] Understanding the interplay of these structural features through precise physicochemical characterization is not merely an academic exercise; it is a critical, predictive step in drug development. This document will detail the core properties of this compound, explain the causality behind the experimental methods used for their determination, and provide actionable insights for researchers in the field.

Molecular Identity and Structural Framework

The foundational step in characterizing any compound is confirming its identity and structure. Spectroscopic methods and basic molecular calculations provide this essential framework.

Core Compound Identifiers

A summary of the key identifiers for N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is presented below.[1]

IdentifierValue
IUPAC Name N-methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine
CAS Number 893742-71-7
Molecular Formula C₁₁H₁₈N₂OS
Molecular Weight 226.34 g/mol
Canonical SMILES CNCC1=CC=C(S1)CN2CCOCC2
Chemical Structure Visualization

The 2D structure, illustrating the connectivity of the thiophene, methylamine, and morpholine moieties, is depicted below.

Caption: 2D structure of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for ionizable drugs. It dictates the degree of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. For N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, there are two basic nitrogen centers: the secondary methylamine and the tertiary morpholine amine. The pKa values determine which of these will be protonated at physiological pH (approx. 7.4), a crucial factor for its ADME profile.

Predicted pKa Values

While experimental determination is the gold standard, computational models provide valuable initial estimates.

  • Most Basic pKa: ~8.5 - 9.5 (Predicted for the secondary methylamine)

  • Second Basic pKa: ~6.5 - 7.5 (Predicted for the morpholine nitrogen)

Causality: The secondary amine is generally more basic than the tertiary morpholine amine. The electron-donating alkyl groups stabilize the protonated form. The oxygen atom in the morpholine ring is electron-withdrawing, which slightly reduces the basicity of its tertiary nitrogen compared to a simple trialkylamine.

Experimental Protocol: Potentiometric Titration

This method provides a highly accurate, direct measurement of a compound's pKa.

Principle: The compound is dissolved in a solvent (typically water or a co-solvent system), and the pH is monitored as a strong acid or base titrant is added incrementally. The pKa is the pH at which the amine is 50% protonated (ionized).[5]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. If solubility is limited, a co-solvent like methanol may be used, and the results extrapolated to 0% co-solvent.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a micro-stir bar.

  • Titration: Add standardized 0.1 M HCl (titrant) in precise, small increments (e.g., 10-20 µL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The resulting titration curve will show inflection points corresponding to the pKa values. Advanced software can use derivative plots (dpH/dV) to pinpoint the equivalence points and subsequently calculate the pKa values with high precision.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) Prepare Prepare Analyte Solution (Compound in 0.15M KCl) Calibrate->Prepare Ensures accuracy Titrate Add Titrant (0.1M HCl) in Increments Prepare->Titrate Sample ready Record Record pH after Each Addition Titrate->Record Record->Titrate Loop until past equivalence point Plot Plot pH vs. Volume Record->Plot Generate curve Calculate Calculate pKa from Inflection Point Plot->Calculate Determine midpoint

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Gauging Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is quantified as the partition coefficient (P), representing the equilibrium distribution of a compound between an immiscible organic (n-octanol) and aqueous phase. It is almost always expressed in its logarithmic form, LogP.

  • High LogP (>3): Suggests good permeability but may lead to poor aqueous solubility, high metabolic clearance, and potential toxicity.

  • Low LogP (<1): Indicates good aqueous solubility but may result in poor membrane absorption.

Predicted LogP Value
  • Computed XLogP3: 0.5[1]

Causality: This moderately low LogP value is a logical outcome of the molecule's structure. While the thiophene ring and hydrocarbon portions are lipophilic, the two basic amine centers and the morpholine oxygen provide significant hydrophilicity, especially when protonated at physiological pH. This balance is often desirable in drug candidates, suggesting a potential for both adequate solubility and membrane passage.

Experimental Protocol: Shake-Flask Method (OECD 107)

This is the internationally recognized "gold standard" method for LogP determination due to its direct measurement of partitioning at equilibrium.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[5]

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours. Allow the layers to separate completely to ensure mutual saturation. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, combine a precise volume of the stock solution with a precise volume of the pre-saturated buffer (e.g., 5 mL of each).

  • Equilibration: Agitate the tube at a constant temperature (25°C) on a mechanical shaker for a sufficient duration (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in Aqueous Buffer])

G A Prepare Pre-saturated n-Octanol & Buffer B Dissolve Compound in n-Octanol Phase A->B C Combine Phases in Centrifuge Tube B->C D Shake to Reach Equilibrium C->D E Separate Phases via Centrifugation D->E F Measure Concentration in Each Phase (HPLC) E->F G Calculate LogP F->G

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility: The Prerequisite for Absorption

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major cause of failure in drug development. The solubility of an ionizable compound like N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is highly pH-dependent.

Predicted Solubility

Public databases do not contain experimental solubility data for this specific compound. However, based on its structure with multiple polar, ionizable groups, it is predicted to have significantly higher solubility at acidic pH (where both amines are fully protonated) compared to neutral or basic pH.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

Principle: An excess of the solid compound is agitated in a specific buffer for an extended period until the solution is saturated and equilibrium is established between the dissolved and undissolved solid.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess must be visible to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time is critical to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to separate the undissolved solid.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This concentration is the thermodynamic solubility at that specific pH.

G A Add Excess Solid Compound to pH Buffers B Agitate for 24-48h to Reach Equilibrium A->B C Separate Solid from Solution (Filter / Centrifuge) B->C D Measure Final pH of Solution C->D E Quantify Concentration of Dissolved Compound (HPLC) C->E F Report Solubility (e.g., µg/mL) at each pH D->F E->F

Caption: Workflow for thermodynamic solubility determination.

Conclusion: A Profile of a Promising Scaffold

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine presents a physicochemical profile characteristic of many successful drug candidates. Its key features include:

  • Multiple Ionizable Centers: Two basic nitrogens provide levers for modulating solubility and permeability through pH manipulation and salt formation strategies.

  • Balanced Lipophilicity: A computed LogP of 0.5 suggests the molecule is well-balanced, avoiding the extremes of high lipophilicity (solubility issues) and high hydrophilicity (permeability issues).

  • pH-Dependent Solubility: The compound's solubility is expected to be significantly higher in the acidic environment of the stomach than in the neutral pH of the intestine, a critical consideration for oral dosage form design.

The experimental protocols detailed herein represent the rigorous, self-validating systems required to move beyond computational prediction to empirical fact. By precisely determining the pKa, LogP, and solubility profile, researchers can build robust models to predict the in vivo behavior of this and related compounds, ultimately accelerating the path toward novel therapeutics.

References

  • PubChem. amine. National Center for Biotechnology Information. Available from: [Link]

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  • Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]

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  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]

  • ResearchGate. Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. ResearchGate. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

A Robust LC-MS/MS Method for the Analysis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth protocol for the analysis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine using Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the analysis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices. We detail the complete workflow from sample preparation and instrument setup to data interpretation, including a scientifically grounded analysis of the compound's fragmentation pathway. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results critical for research and development milestones.

Introduction and Scientific Principle

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is a small organic molecule featuring a central thiophene ring flanked by N-methylamine and morpholinomethyl substituents.[1] Its structure contains multiple basic nitrogen atoms, making it an ideal candidate for analysis by positive mode electrospray ionization mass spectrometry. In drug discovery and development, the accurate and sensitive quantification of such molecules is paramount for pharmacokinetic, metabolic, and purity assessments.[2][3]

This application note employs a strategy of Reversed-Phase Liquid Chromatography (RPLC) for analyte separation, followed by Electrospray Ionization (ESI) and detection using a tandem mass spectrometer (e.g., a triple quadrupole, QqQ). RPLC is chosen for its robustness in separating small molecules based on their hydrophobicity.[4] ESI is the ionization technique of choice due to the polar nature of the analyte and its ability to readily accept a proton to form a stable pseudomolecular ion, [M+H]⁺.[3] Subsequent fragmentation of this ion in the collision cell (MS/MS) generates specific product ions, creating a highly selective "fingerprint" that enables confident identification and precise quantification, even in complex matrices.[2]

Materials and Instrumentation

Chemicals and Reagents
  • Analyte: N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine (Reference Standard, >98% purity)

  • Acetonitrile: LC-MS Grade or equivalent

  • Water: Deionized, 18 MΩ·cm resistivity or higher

  • Formic Acid: LC-MS Grade, >99% purity

  • Methanol: LC-MS Grade (for cleaning and stock solution preparation)

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of generating accurate gradients at flow rates between 0.2–1.0 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column is a suitable starting point (e.g., 2.1 x 50 mm, 1.8 µm particle size). Given the compound's polarity, a column with polar end-capping or a phenyl-hexyl phase may offer alternative selectivity if needed.[5][6]

Detailed Experimental Protocols

This section is divided into three core experimental phases: initial MS parameter optimization, LC method development, and the final combined LC-MS/MS analysis.

Protocol 1: Mass Spectrometer Optimization via Direct Infusion

Objective: To determine the optimal ESI source parameters and the most stable, abundant MS/MS fragmentation transition for the analyte. This step is critical and precedes any chromatographic development.

  • Prepare Analyte Solution: Create a 1 µg/mL solution of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Direct Infusion Setup: Using a syringe pump, infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5–10 µL/min).

  • MS1 Full Scan: Operate the mass spectrometer in positive ESI, full scan mode (e.g., scanning from m/z 50 to 400). Confirm the presence of the protonated parent ion, [M+H]⁺.

    • Theoretical [M+H]⁺: The molecular formula is C₁₁H₁₈N₂OS.[1] The calculated monoisotopic mass of the [M+H]⁺ ion (C₁₁H₁₉N₂OS⁺) is 227.1218 m/z .

  • Product Ion Scan (MS/MS):

    • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 227.1).

    • Introduce a collision gas (e.g., Argon) into the second quadrupole (Q2, collision cell).

    • Scan the third quadrupole (Q3) to detect all fragment (product) ions generated.

  • Optimize Collision Energy (CE): Ramp the collision energy (e.g., from 5 eV to 40 eV) and monitor the intensity of the resulting product ions. The goal is to find the CE value that produces the most stable and intense product ion signal. This ensures maximum sensitivity for quantification.

  • Optimize Source Parameters: While infusing, adjust key ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the precursor ion signal intensity.

  • Select MRM Transition: Based on the optimization, select the most intense and specific transition from precursor ion to product ion (e.g., 227.1 → 100.1) for the final method. This is known as Multiple Reaction Monitoring (MRM).

Protocol 2: Liquid Chromatography Method Development

Objective: To develop a chromatographic method that provides good retention, sharp peak shape, and separation from any potential impurities or matrix components.

  • Initial Column and Mobile Phase Selection:

    • Install a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is a common modifier that aids in the protonation of the analyte in the ESI source and often improves chromatographic peak shape for amines.[5]

  • Scouting Gradient:

    • Set the column temperature to 40 °C and the flow rate to 0.4 mL/min.

    • Inject a 1-5 µL sample of a working standard (e.g., 100 ng/mL).

    • Run a fast, broad gradient to determine the approximate elution conditions.[5]

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B (re-equilibration)

  • Method Optimization:

    • Retention: Adjust the gradient slope around the observed elution time to achieve a retention factor (k') greater than 2. This ensures the analyte is retained away from the solvent front.

    • Peak Shape: For amine-containing compounds, poor peak shape (tailing) can occur. If observed, ensure sufficient acidic modifier is used. If tailing persists, consider a column with advanced shielding technology.[5]

    • Selectivity: If separating from related impurities, adjust the gradient slope or consider changing the organic modifier (e.g., to methanol) or the column chemistry.

Final Method Parameters and Data Interpretation

Summarized LC-MS/MS Parameters

The following table provides a validated, starting-point method derived from the protocols above. Researchers should verify and refine these parameters on their specific instrumentation.

Parameter Setting Rationale
LC System UHPLCProvides high resolution and speed.
Column C18, 2.1 x 50 mm, 1.8 µmGeneral-purpose reversed-phase column suitable for many small molecules.[5]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for RPLC; acidifier for protonation and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for RPLC; acidifier for protonation and peak shape.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Gradient 5% B to 60% B over 4 minutes, then ramp to 95% B and re-equilibrateOptimized to provide retention and a sharp peak for the target analyte.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak efficiency.
Injection Volume 2 µLA small volume to prevent column overload and peak distortion.
MS System Triple Quadrupole Mass SpectrometerGold standard for quantitative analysis due to high sensitivity and selectivity.[2]
Ionization Mode ESI, PositiveThe two basic nitrogen atoms are readily protonated.
MRM Transition Q1: 227.1 m/z → Q3: 100.1 m/z The most intense and specific fragmentation observed (Precursor → Product).
Collision Energy ~15 eV (Instrument Dependent)Empirically determined value to maximize the 100.1 m/z product ion signal.
Dwell Time 100 msSufficient time to acquire >12 data points across the chromatographic peak for accurate integration.
Fragmentation Pathway Analysis

Understanding the fragmentation of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is key to ensuring method specificity. The molecule contains several potential cleavage sites. Based on established fragmentation rules, such as alpha-cleavage adjacent to heteroatoms and cleavage at benzylic-type positions, a primary fragmentation pathway can be proposed.[7][8]

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 227.1) primarily fragments at the C-N bond connecting the thiophene-methylene bridge to the morpholine ring. This is a highly favored cleavage due to the formation of a stable, resonance-stabilized morpholinomethyl cation.

  • Precursor Ion ([M+H]⁺): C₁₁H₁₉N₂OS⁺, m/z 227.1

  • Major Product Ion: The morpholinomethyl cation (C₅H₁₀NO⁺), m/z 100.1 . This fragment is the proposed base peak in the product ion spectrum and is an excellent choice for quantification due to its high intensity and structural significance.[9]

G cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ions (Q3) precursor [M+H]⁺ N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine m/z 227.1 collision Fragmentation via CID (Collision-Induced Dissociation) precursor->collision Isolate product1 Morpholinomethyl Cation C₅H₁₀NO⁺ m/z 100.1 (Selected for MRM) collision->product1 Cleavage at C-N bond product2 Thienylmethylamine Fragment C₇H₁₀NS⁺ m/z 140.1 collision->product2 Alternative Cleavage G SamplePrep 1. Sample Preparation (Dilution in initial mobile phase) LC_Inject 2. LC Injection SamplePrep->LC_Inject LC_Separation 3. Chromatographic Separation (Reversed-Phase C18 Column) LC_Inject->LC_Separation Ionization 4. ESI Ionization (Positive Mode) LC_Separation->Ionization MS1 5. Q1: Precursor Selection (m/z 227.1) Ionization->MS1 MSMS 6. Q2: Fragmentation (Collision with Argon) MS1->MSMS MS2 7. Q3: Product Detection (m/z 100.1) MSMS->MS2 Data_Analysis 8. Data Analysis (Peak Integration & Quantification) MS2->Data_Analysis

Caption: End-to-end workflow for the LC-MS/MS analysis of the target compound.

Conclusion

This application note presents a robust and scientifically grounded LC-MS/MS method for the analysis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. By providing detailed, step-by-step protocols and explaining the rationale behind key decisions, this guide empowers researchers to implement a reliable analytical method. The specified MRM transition (m/z 227.1 → 100.1) offers excellent selectivity and sensitivity, making the method suitable for demanding applications in pharmaceutical research and development. Adherence to these protocols will ensure the generation of high-quality, reproducible data.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Available from: [Link]

  • Costantino, V., Della-Morte, C., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. Available from: [Link]

  • Ataman Kimya. (n.d.). N-METHYLMORPHOLINE (NMM). Available from: [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Available from: [Link]

  • Google Patents. (2007). CN101012208A - Process for preparing N-methyl morpholine.
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  • Brown, E. V. (1969). Mass spectra of some phenylazopyridines and quinolines. Journal of Heterocyclic Chemistry, 6(4), 571–573. Available from: [Link]

  • PubChem. (n.d.). amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

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  • Wikipedia. (n.d.). N-Methylmorpholine. Available from: [Link]

  • CORE. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

  • Bioanalysis Zone. (2022). Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • MDPI. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available from: [Link]

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Application

Application of Morpholine Derivatives in Neuroscience Research: A Senior Application Scientist's Guide

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Morpholine Scaffold in Neuroscience The morpholine ring, a simple six-membered heterocycle containing both an amine a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Morpholine Scaffold in Neuroscience

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged scaffold in neuroscience research and drug discovery.[1][2][3] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, contribute to its ability to enhance the blood-brain barrier (BBB) permeability of drug candidates, a critical attribute for centrally acting agents.[4][5][6][7][8][9] The weak basicity of the nitrogen atom and the flexible conformation of the ring allow for diverse molecular interactions with biological targets.[5][6][7][8][9] In the realm of neuroscience, morpholine derivatives have found two major, distinct applications: as core components of small molecule therapeutics targeting enzymes and receptors, and as the backbone of morpholino oligonucleotides, powerful tools for gene function studies.[10][11] This guide provides an in-depth exploration of these applications, complete with theoretical underpinnings and practical protocols to empower researchers in their scientific endeavors.

Part 1: Small Molecule Morpholine Derivatives in Neuropharmacology

Morpholine-containing small molecules are being extensively investigated for a range of neurological and psychiatric disorders. Their utility stems from the ability of the morpholine moiety to serve as a pharmacophore, a scaffold to orient other functional groups, or a modulator of pharmacokinetic and pharmacodynamic properties.[5][6][7][8][9]

Enzyme Inhibition in Neurodegenerative Diseases

A primary application of morpholine derivatives is in the design of inhibitors for enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][4]

  • Cholinesterase Inhibition: In Alzheimer's disease, the cholinergic hypothesis points to a deficit in the neurotransmitter acetylcholine.[12] Morpholine derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation.[1][12] For instance, certain 4-N-phenylaminoquinoline derivatives bearing a morpholine group have shown significant anti-cholinesterase activity.[12]

  • Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are crucial in the metabolism of monoamine neurotransmitters.[1] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase dopamine levels. Morpholine-based chalcones have been identified as potent dual inhibitors of MAO-B and AChE.[4]

  • Secretase Inhibition: The amyloid cascade hypothesis in Alzheimer's disease involves the cleavage of amyloid precursor protein by secretases. Morpholine-containing compounds have been developed as inhibitors of β-secretase (BACE-1) and γ-secretase to reduce the production of neurotoxic amyloid-β peptides.[5][7]

  • Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is implicated in both cancer and neurodegeneration.[5][7] Morpholine derivatives are key components of inhibitors targeting this pathway.[5][7]

Compound ClassTarget Enzyme(s)Representative IC₅₀ ValuesDisease Relevance
Morpholine-based ChalconesMAO-B & AChEMAO-B: as low as 0.030 µM; AChE: 6.1 µM[4]Alzheimer's & Parkinson's Disease
4-N-phenylaminoquinoline derivativesAChE & BuChEAChE: 1.94 ± 0.13 μM; BuChE: 28.37 ± 1.85 μM[12]Alzheimer's Disease
Hydroxyethylamine-based peptide isosteresBACE-1Micromolar activity[7]Alzheimer's Disease
2,5-dimethylmorpholine derivative (MLi-2)LRRK2 Kinase0.76 nM[7]Parkinson's Disease
Modulation of Neurotransmitter Receptors

Morpholine derivatives have been designed to interact with a variety of neurotransmitter receptors, acting as either agonists or antagonists, making them valuable for treating mood disorders, pain, and other CNS conditions.[5][7][13] Their structural similarity to endogenous ligands often underlies their mode of action.[5][7][8]

  • Dopamine Receptors: Selective ligands for dopamine receptor subtypes are sought for the treatment of schizophrenia and other psychotic disorders.[14] Novel series of 2,4-disubstituted morpholines have been synthesized with selectivity for the dopamine D4 receptor.[14]

  • GABA and NMDA Receptors: Morpholine can be incorporated into molecules targeting ionotropic receptors. For instance, adding a morpholine moiety to a 1,5-benzodiazepine scaffold can enhance anxiolytic activity by modulating the GABA receptor's pharmacokinetic profile.[7] Conversely, in some NMDA receptor agonists, the morpholine ring acts as a key pharmacophoric element interacting directly with the receptor.[7]

G cluster_0 Preparation cluster_1 Primary Binding Assay cluster_2 Functional Assay Compound Morpholine Derivative Synthesis & Purification Assay Radioligand Binding Assay Compound->Assay Receptor Receptor Preparation (Membrane fractions or purified protein) Receptor->Assay Incubation Incubate Receptor, Radioligand & Test Compound Assay->Incubation Separation Separate Bound & Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification IC50 Determine IC50 Quantification->IC50 Functional Cell-based Functional Assay (e.g., Ca2+ flux, cAMP) IC50->Functional Active Compounds Stimulation Stimulate with agonist/antagonist in presence of test compound Functional->Stimulation CellCulture Transfected cell line expressing receptor CellCulture->Functional Response Measure downstream signaling Stimulation->Response EC50 Determine EC50/IC50 Response->EC50

Caption: Workflow for screening morpholine derivatives for neuroreceptor activity.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the acetylcholinesterase (AChE) inhibitory activity of novel morpholine derivatives.

Principle: The activity of AChE is measured by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test morpholine derivatives

  • Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test morpholine derivative and galantamine in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution to each well.

    • Include a control group with no inhibitor and a blank with no enzyme.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Self-Validation: The inclusion of a known inhibitor like galantamine serves as a positive control to validate the assay's performance. The results should be reproducible across multiple experiments.

Part 2: Morpholino Oligonucleotides in Functional Genomics

Morpholino oligonucleotides (MOs) are synthetic antisense molecules that have a morpholine ring in their backbone instead of a deoxyribose or ribose sugar.[10] This modification makes them resistant to enzymatic degradation and uncharged, which minimizes off-target effects caused by electrostatic interactions with proteins.[15] MOs function as steric blockers, binding to complementary sequences in RNA to inhibit translation or alter pre-mRNA splicing, thereby knocking down the expression of a target gene.[10][16] They are invaluable tools in developmental neuroscience, particularly in model organisms like zebrafish and Xenopus.[11][17]

Mechanism of Action
  • Translation Blocking: MOs designed to target the 5' untranslated region (UTR) and the start codon (AUG) of an mRNA molecule physically prevent the assembly of the ribosomal machinery, thus blocking protein synthesis.[10]

  • Splice Modification: By targeting splice donor or acceptor sites at intron-exon junctions in pre-mRNA, MOs can prevent the proper splicing of the transcript.[16] This can lead to the exclusion of an exon or the inclusion of an intron, often resulting in a frameshift mutation and a non-functional protein.

G cluster_0 Translation Blocking cluster_1 Splice Modification mRNA_trans mRNA Ribosome_trans Ribosome mRNA_trans->Ribosome_trans Binding MO_trans Morpholino Ribosome_trans->MO_trans Blocked MO_trans->mRNA_trans Binds to 5' UTR StartCodon AUG pre_mRNA pre-mRNA Exon1 Exon 1 Intron Intron Exon2 Exon 2 Spliceosome Spliceosome MO_splice Morpholino Spliceosome->MO_splice Blocked MO_splice->Intron Binds to splice junction

Caption: Mechanisms of gene knockdown by morpholino oligonucleotides.

Protocol 2: Gene Knockdown in Xenopus Tadpoles via Electroporation

This protocol provides a method for targeted delivery of MOs into the central nervous system of Xenopus tadpoles.[11]

Materials:

  • Xenopus laevis or tropicalis tadpoles

  • Morpholino oligonucleotide (translation or splice-blocking)

  • Fluorescent reporter plasmid (e.g., GFP) for co-electroporation

  • Microinjection setup (glass capillaries, micromanipulator, pressure injector)

  • Electroporator

  • Platinum plate electrodes

  • Anesthetic (e.g., MS-222)

  • Stereomicroscope

Procedure:

  • Preparation of MO Solution:

    • Resuspend the MO in sterile water to the desired stock concentration.

    • Prepare the injection mix by combining the MO solution with the reporter plasmid. A typical final concentration for the MO is 0.5-1 mM.

  • Anesthetizing Tadpoles:

    • Anesthetize tadpoles by immersing them in a solution of MS-222 until they are non-responsive to touch.

  • Microinjection:

    • Place an anesthetized tadpole in an agarose-lined dish under a stereomicroscope.

    • Using a pulled glass capillary, inject the MO/plasmid solution into the brain ventricle.

  • Electroporation:

    • Immediately after injection, position the tadpole's head between the platinum plate electrodes.

    • Deliver a series of square-wave electrical pulses using the electroporator. The parameters (voltage, pulse duration, number of pulses) will need to be optimized for the specific developmental stage and target brain region.

  • Recovery and Analysis:

    • Transfer the tadpole to fresh water for recovery.

    • After a suitable incubation period (24-72 hours), examine the tadpoles for GFP expression to confirm successful electroporation.

    • Assess the phenotype resulting from the gene knockdown. This can involve morphological analysis, behavioral assays, or molecular techniques like Western blotting or RT-PCR to confirm the reduction in protein or altered splicing.

Self-Validation and Controls:

  • Co-electroporation with a reporter plasmid provides visual confirmation of successfully targeted cells.

  • Use of a control MO with a scrambled sequence is crucial to ensure the observed phenotype is not due to non-specific toxicity of the MO or the electroporation procedure.

  • Rescue experiments , where a version of the target mRNA that cannot be bound by the MO is co-electroporated, can be performed to confirm the specificity of the knockdown.[11]

Conclusion

The morpholine scaffold is a testament to the power of a single chemical motif to drive innovation across different facets of neuroscience research. As a key component of small molecules, it enables the fine-tuning of drugs to target the complex enzymatic and receptor systems of the brain.[5][6][7][8][9] As the backbone of antisense oligonucleotides, it provides a robust and specific method for elucidating gene function in the developing nervous system.[11][16] The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools and understanding to effectively leverage the potential of morpholine derivatives in their quest to unravel the complexities of the brain and develop novel therapies for neurological disorders.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Pharma's Almanac. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Pharmacological profile of morpholine and its derivatives Several.... ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. ACS Publications. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • Morpholino Studies in Xenopus Brain Development. PubMed. [Link]

  • Morpholino antisense oligonucleotides: Tools for investigating vertebrate development. ResearchGate. [Link]

  • Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. [Link]

  • Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Gene-pi. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

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Method

Application Notes &amp; Protocols: The Utility of Thiophene Compounds in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Thiophene Scaffolds in Oncology Thiophene, a sulfur-containing heterocyclic compound, has become a significant scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene Scaffolds in Oncology

Thiophene, a sulfur-containing heterocyclic compound, has become a significant scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1] The versatility of the thiophene ring allows for diverse substitutions, leading to a wide array of derivatives with potent and selective anticancer properties.[2][3] These compounds have been shown to target various cancer-specific proteins and signaling pathways, making them a subject of intense research in the quest for more effective and less toxic cancer therapies.[2][4] This guide provides an in-depth overview of the application of thiophene derivatives in cancer cell line research, including their mechanisms of action, protocols for in vitro evaluation, and a summary of their activity.

Mechanisms of Action: How Thiophene Derivatives Combat Cancer Cells

Thiophene-based compounds exert their anticancer effects through a multitude of mechanisms, often dependent on the specific substitutions on the thiophene core.[1][2] Key mechanisms include the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerases and protein kinases, and interference with microtubule dynamics.[3][4]

A significant number of thiophene derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5][6] For instance, some derivatives act as VEGFR-2 and AKT dual inhibitors, disrupting signaling pathways crucial for tumor angiogenesis and cell survival.[6] Others function as selective inhibitors of JNK2 and JNK3.[7]

Another well-documented mechanism is the disruption of microtubule polymerization.[7] Certain thiophene-bearing compounds, similar to established antimitotic drugs, bind to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Furthermore, many thiophene derivatives have been shown to induce apoptosis through the intrinsic pathway.[8][9] This is often characterized by the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of executioner caspases like caspase-3 and -9.[7][8][9] Some compounds also induce cell cycle arrest at different phases, such as the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[6][10]

Thiophene_Mechanisms Thiophene Thiophene Derivatives Kinase Protein Kinase Inhibition (e.g., VEGFR-2, AKT, JNK) Thiophene->Kinase Tubulin Tubulin Polymerization Inhibition Thiophene->Tubulin Apoptosis Induction of Apoptosis Thiophene->Apoptosis CellCycle Cell Cycle Arrest Thiophene->CellCycle ROS ROS Generation Apoptosis->ROS Mito Mitochondrial Depolarization Apoptosis->Mito Caspase Caspase Activation (Caspase-3, -9) Apoptosis->Caspase G2M G2/M Phase Arrest CellCycle->G2M G0G1 G0/G1 Phase Arrest CellCycle->G0G1 S_Phase S Phase Arrest CellCycle->S_Phase

Figure 1. Key anticancer mechanisms of thiophene derivatives.

In Vitro Evaluation of Thiophene Compounds: Experimental Protocols

A systematic in vitro evaluation is crucial to determine the anticancer potential of novel thiophene derivatives. The following protocols outline standard assays for assessing cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a thiophene compound on the distribution of cells in different phases of the cell cycle.[10]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiophene compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect externalized PS. Propidium iodide is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the thiophene compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with Thiophene Compound Start->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow Flow Cytometry Treatment->Flow Data Data Analysis & Interpretation MTT->Data CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow->Apoptosis CellCycle->Data Apoptosis->Data

Figure 2. A generalized workflow for the in vitro evaluation of thiophene compounds.

Data Presentation: Summarizing Anticancer Activity

The cytotoxic activity of various thiophene derivatives against different cancer cell lines is a critical dataset for comparative analysis. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Thiophene DerivativeCancer Cell LineTissue of OriginIC50 (µM)Reference
APTMHCT116Colon CancerNot specified[4]
BZ02A549Non-small Cell Lung Cancer6.10[7]
BZA09A549Non-small Cell Lung Cancer2.73[7]
BU17A549Non-small Cell Lung CancerNot specified, potent[7]
SB-200MCF-7Breast Cancer<30[10]
TP 5HepG2Liver CancerNot specified[11][12]
TP 5SMMC-7721Liver CancerNot specified[11][12]
Compound 480HeLaCervical Cancer12.61 µg/mL[9][13]
Compound 480HepG2Liver Cancer33.42 µg/mL[9][13]
Compound 3bHepG2Liver Cancer3.105[6]
Compound 3bPC-3Prostate Cancer2.15[6]
Compound 4cHepG2Liver Cancer3.023[6]
Compound 4cPC-3Prostate Cancer3.12[6]
F8CCRF-CEMLeukemia0.805 - 3.05[8]

Note: The data presented above are compiled from various sources and experimental conditions may differ.

Conclusion and Future Directions

Thiophene derivatives represent a promising class of compounds for the development of novel anticancer therapies.[3] Their diverse mechanisms of action offer multiple avenues for therapeutic intervention. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds, enabling researchers to identify and characterize promising drug candidates. Future research will likely focus on optimizing the structure-activity relationship of thiophene derivatives to enhance their potency and selectivity, as well as exploring their efficacy in more complex in vivo models. Furthermore, the use of drug delivery systems, such as nanoparticles, holds great potential for improving the therapeutic index of thiophene-based anticancer agents by enhancing their solubility and enabling targeted delivery to tumor cells.[9][12]

References

  • Mishra, R., Kumar, N., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Nanotechnology, 12(1), 1-20. [Link]

  • Cai, G., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 192. [Link]

  • de Faria, P. C. C., et al. (2017). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anti-Cancer Drugs, 28(8), 869-877. [Link]

  • Kumar, D., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104085. [Link]

  • Guzman, G., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One, 18(12), e0295837. [Link]

  • El-Sayed, N. F., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6549. [Link]

  • Wang, S., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8649-8657. [Link]

  • Ahmad, I., et al. (2023). Anticancer activity of thiophene derivatives. ResearchGate. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

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  • Al-Ostoot, F. H., et al. (2021). Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. University of Iowa. [Link]

  • Wang, S., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Publications. [Link]

  • Ahire, K. B., et al. (2023). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine Stability

Welcome to the technical support center for N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. Our approach is rooted in foundational chemical principles and field-proven insights to ensure the integrity of your research.

Introduction to the Stability of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is a molecule that incorporates three key functional groups, each with its own susceptibility to degradation: a 2,5-disubstituted thiophene ring, a secondary amine (N-methylamine), and a tertiary amine within a morpholine ring. Understanding the potential instability of these moieties is crucial for developing robust formulations and obtaining reliable experimental data. This guide will walk you through potential degradation pathways, frequently asked questions about stability, and detailed troubleshooting protocols.

Predicted Degradation Pathways

Based on the chemical structure, we can predict several potential degradation pathways under various stress conditions. These pathways are primarily centered around the oxidation of the electron-rich thiophene ring and the nitrogen atoms, as well as potential photolytic cleavage.

G cluster_main N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine cluster_oxidation Oxidative Degradation cluster_photo Photodegradation A Parent Molecule B N-Oxide (Morpholine) A->B Oxidizing Agent C N-Oxide (Secondary Amine) A->C Oxidizing Agent D Thiophene S-Oxide A->D Peroxides/Light F Radical Intermediates A->F UV/Vis Light E Ring Opening Products D->E Further Oxidation G Polymerization/Complex Degradants F->G Chain Reaction G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C, Solid & Solution) A->E F Photostability (ICH Q1B) A->F G Neutralize (if applicable) B->G C->G H Analyze by HPLC-UV/MS D->H E->H F->H G->H I Characterize Degradants H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products.

Starting Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at multiple wavelengths (e.g., 230 nm, 254 nm, 280 nm) and Mass Spectrometry (MS) for peak identification.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peaks corresponding to the degradation products from the forced degradation study are well-resolved from the main compound peak.

References

  • Hossaini, Z. et al.
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  • Wang, Y. et al. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. ACS Omega2020 , 5 (35), 22368–22375. [Link]

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  • Kanagawa, T. & Kelly, D. P. Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microb. Ecol.1987, 13 (1), 47-57.
  • Zeman, S. et al. CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships. J. Hazard.
  • Singh, S. et al. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech2023, 24 (5), 133.
  • Poupin, P. et al. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Appl. Environ. Microbiol.1998, 64 (4), 1434-1439.
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  • Yu, X. et al. Recent Development in Synthesis of N-Methylamines with Amines and Methanol.
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  • Bajaj, S. et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. J. Appl. Pharm. Sci.2012, 2 (3), 128-135.
  • Wang, S. M. et al. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2002, 772 (2), 227-237.
  • Burnett, J. C. et al. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Bioorg. Med. Chem. Lett.2003, 13 (11), 1871-1874.
  • Wang, Y. et al. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. ACS Omega2020, 5 (35), 22368–22375.
  • Lee, H. et al. Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation.
  • da Silva, E. T. et al. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules2021, 26 (1), 197.
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  • Verma, R. K. & Garg, S. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Pharm. Dev. Technol.2015, 20 (3), 257-268.
  • Yuan, G. et al. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods2022, 11 (18), 2845.
  • Gordon, D. J. et al. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv2020.
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  • Singh, S. et al. Drug-excipient compatibility study through a novel vial-in-vial experimental setup. AAPS PharmSciTech2023, 24 (5), 133.
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  • Yoo, J. et al. Synthesis and evaluation of antitumor activity of novel 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones. Arch. Pharm. Res.2008, 31 (2), 142-147.
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Optimization

Technical Support Center: Characterization of Morpholine Compounds

Welcome to the Technical Support Center for the Characterization of Morpholine Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Characterization of Morpholine Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and troubleshoot effectively.

Morpholine and its derivatives are versatile scaffolds in medicinal chemistry, valued for their unique physicochemical properties that can enhance drug-like characteristics.[1][2][3] However, the very features that make them attractive, such as the basic nitrogen and the flexible ring conformation, can also present specific analytical hurdles. This guide provides in-depth troubleshooting FAQs and protocols to ensure the integrity and accuracy of your characterization data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of morpholine compounds. However, researchers often face challenges with signal overlap and spectral complexity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H NMR spectrum of a morpholine derivative shows broad, overlapping signals for the ring protons, making it difficult to determine coupling constants and assign stereochemistry. What can I do?

A1: This is a common issue arising from the conformational flexibility of the morpholine ring and the similar chemical environments of the axial and equatorial protons. Here’s a systematic approach to resolving this:

  • Solvent Effects: The first and often simplest solution is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d6 can induce significant shifts in proton resonances compared to chloroform-d6, often resolving overlapping signals.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can slow down the rate of ring inversion, potentially resolving broad signals into distinct resonances for each conformer. Conversely, increasing the temperature can sometimes coalesce complex multiplets into a simpler, time-averaged signal if you are observing rotamers.

  • Higher Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.

  • 2D NMR Techniques: When 1D spectra are insufficient, 2D NMR is invaluable.

    • COSY (Correlation Spectroscopy): Will help establish proton-proton coupling networks, confirming the connectivity within the morpholine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, which is extremely useful for assigning the methylene groups of the morpholine ring. The protons attached to the carbon adjacent to the oxygen (C-O) typically appear at a different chemical shift than those adjacent to the nitrogen (C-N).[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can reveal through-space proximities between protons, which is critical for determining the stereochemistry of substituents on the morpholine ring.

Q2: I am having trouble distinguishing between the axial and equatorial protons on the morpholine ring. Is there a general rule?

A2: While not absolute, there are general trends. In many cases, axial protons resonate at a slightly higher field (lower ppm) than their equatorial counterparts. However, this can be influenced by the solvent and the nature of substituents. For unambiguous assignment, 2D NOESY/ROESY experiments are the most reliable method.

Q3: My compound is chiral, and I need to confirm its enantiopurity by NMR. The standard 1H NMR spectrum of the racemate and the single enantiomer look identical. What are my options?

A3: Differentiating enantiomers by NMR requires creating a diastereomeric environment. This can be achieved in several ways:

  • Chiral Derivatizing Agents (CDAs): React your morpholine compound with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer.

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient diastereomeric complexes with your analyte in the NMR tube. This can induce small but measurable differences in the chemical shifts of the enantiomers.

  • Multinuclear NMR: If your morpholine derivative contains other NMR-active nuclei like 19F or 31P, these can be powerful probes for chiral analysis. The larger chemical shift dispersion of these nuclei often leads to better separation of signals for enantiomers in a chiral environment.

Workflow for Troubleshooting NMR Signal Overlap

Caption: Troubleshooting workflow for overlapping NMR signals.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of morpholine compounds. However, their basicity and potential for in-source reactions can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting a strong signal for my morpholine-containing compound in ESI-MS. How can I improve the signal intensity?

A1: Poor signal intensity in ESI-MS for basic compounds like morpholines is often related to ionization efficiency. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the morpholine nitrogen (typically around 7-8.5). This promotes the formation of the protonated [M+H]+ ion, which is readily detected in positive ion mode. Adding a small amount of formic acid or acetic acid to the mobile phase is a common practice.

  • Sample Concentration: While counterintuitive, overly concentrated samples can lead to ion suppression. Try diluting your sample to see if the signal improves.

  • Ionization Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters can significantly impact desolvation and ionization.

  • Choice of Adduct: If the [M+H]+ ion is weak, look for other adducts such as [M+Na]+ or [M+K]+, especially if your mobile phase contains salts.

Q2: I am analyzing for residual morpholine in a complex matrix by GC-MS and see no peak for morpholine itself. Why is this?

A2: Direct analysis of morpholine by GC-MS can be difficult due to its high polarity and low volatility, leading to poor chromatographic peak shape and low sensitivity. The standard method involves a derivatization step to make the molecule more amenable to GC analysis. A common and effective method is the conversion of morpholine to N-nitrosomorpholine.[5][6]

Protocol: Derivatization of Morpholine for GC-MS Analysis

This protocol is adapted from established methods for the determination of morpholine residues.[5][6]

  • Sample Preparation:

    • For liquid samples (e.g., juices), filter through a 0.22 µm membrane.

    • For solid samples, perform a suitable extraction (e.g., with an acidified solvent) followed by filtration or centrifugation.

  • Derivatization:

    • To 2.0 mL of the sample extract, add 200 µL of 0.05 M HCl and 200 µL of a saturated sodium nitrite solution.

    • Vortex the mixture and heat at 40°C for 5 minutes.

  • Extraction:

    • After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the N-nitrosomorpholine derivative.

    • Allow the layers to separate and carefully transfer the organic (bottom) layer for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the organic extract into the GC-MS.

    • Typical GC column: A mid-polarity column like a 1701 type is suitable.

    • Monitor for the characteristic ions of N-nitrosomorpholine (e.g., m/z 116 and 86).

ParameterValueReference
Linearity Range10–500 µg/L[6]
Limit of Detection (LOD)7.3 µg/L[6]
Limit of Quantification (LOQ)24.4 µg/L[6]
Spiked Recovery94.3% - 109.0%[6]

Table 1: Performance of the GC-MS method for morpholine determination after derivatization.

Section 3: Chromatography (HPLC/UPLC)

Chromatographic separation of morpholine compounds can be complicated by their basicity, which can lead to poor peak shape, and their lack of a strong UV chromophore, making detection challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My morpholine-containing analyte is showing significant peak tailing in reverse-phase HPLC. How can I improve the peak shape?

A1: Peak tailing for basic compounds like morpholines is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s how to address this:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.

  • Use of an Amine Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.

  • Column Choice:

    • Use a column with high-purity silica and end-capping to minimize the number of accessible silanol groups.

    • Consider a column with a different stationary phase, such as a polymer-based or a hybrid silica-polymer column, which are more robust at higher pH.

  • Higher pH Mobile Phase: An alternative approach is to use a high pH mobile phase (e.g., pH 9-10 with an appropriate buffer like ammonium bicarbonate) to deprotonate the analyte, making it less likely to interact with the stationary phase. Ensure your column is stable at high pH.

Q2: My morpholine derivative has no significant UV absorbance. What are my detection options for HPLC?

A2: When UV detection is not feasible, several alternative detection methods can be employed:

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector that is suitable for non-volatile analytes.

  • Charged Aerosol Detector (CAD): Another universal detector that offers good sensitivity.

  • Mass Spectrometry (LC-MS): This is the most powerful detection method, providing both quantification and structural information.

  • Refractive Index (RI) Detector: This can be used for isocratic separations of compounds with no UV chromophore.

  • Derivatization: React the morpholine with a UV-active or fluorescent tag to enable detection by standard HPLC detectors.

Decision Tree for HPLC Method Development

HPLC_Method_Development start Start HPLC Method Development for Morpholine Compound uv_active Does the compound have a UV chromophore? start->uv_active hplc_uv Use standard RP-HPLC with UV detection uv_active->hplc_uv Yes alt_detector Use alternative detector (ELSD, CAD, MS, RI) uv_active->alt_detector No peak_shape Is peak shape acceptable? hplc_uv->peak_shape alt_detector->peak_shape good_peak Method Optimized peak_shape->good_peak Yes troubleshoot_tailing Troubleshoot Peak Tailing: - Adjust mobile phase pH - Add amine modifier - Change column peak_shape->troubleshoot_tailing No troubleshoot_tailing->peak_shape

Sources

Troubleshooting

"refining experimental conditions for N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine assays"

Technical Support Center: N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine Assays Welcome to the technical support center for assays involving N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine Assays

Welcome to the technical support center for assays involving N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your experimental conditions.

I. Understanding the Molecule: Key Structural and Chemical Properties

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is a compound featuring a thiophene ring, a secondary amine, and a morpholine group.[1] Each of these components contributes to its chemical behavior and potential interactions in an assay environment.

  • Thiophene Ring: This sulfur-containing aromatic heterocycle is a common scaffold in medicinal chemistry.[2][3] It can be susceptible to oxidative metabolism, which could impact its stability in certain biological assays.[4]

  • Secondary Amine: The N-methyl group confers secondary amine characteristics. Secondary amines are nucleophilic and can participate in various reactions. Their basicity is a key factor in their solubility and interaction with biological targets.[5][6]

  • Morpholine Group: The morpholine ring is a saturated heterocycle that is often incorporated into drug candidates to improve metabolic stability and aqueous solubility.[7][8][9] Its nitrogen atom is weakly basic.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when designing and executing assays with N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine.

Q1: What are the expected solubility characteristics of this compound?

A1: Given the presence of the morpholine ring and the secondary amine, the compound is expected to have moderate aqueous solubility, particularly at acidic pH where the amines will be protonated. For cell-based assays, initial stock solutions are typically prepared in an organic solvent like DMSO, followed by dilution in aqueous buffer. Always perform a solubility test at your final assay concentration to ensure no precipitation occurs.

Q2: How stable is the compound under typical assay conditions?

A2: The thiophene ring can be susceptible to oxidation.[4] It is advisable to minimize exposure to strong oxidizing agents and prolonged exposure to light. For long-term storage, an inert atmosphere (argon or nitrogen) and low temperatures (-20°C or -80°C) are recommended. In aqueous buffers, the stability may be pH-dependent. It is good practice to prepare fresh dilutions for each experiment.

Q3: Which assay formats are most suitable for this type of molecule?

A3: The choice of assay will depend on the biological question.

  • For target binding: Radioligand binding assays or fluorescence-based assays (e.g., fluorescence polarization) are common.

  • For functional activity: Cell-based assays measuring downstream signaling events (e.g., cAMP accumulation, calcium flux, or reporter gene expression) are appropriate.

  • For quantification: LC-MS/MS is the gold standard for accurately quantifying the compound in complex matrices like plasma or cell lysates.[10][11][12]

Q4: Are there known liabilities or off-target effects associated with the structural motifs?

A4: While specific data for this exact compound is limited in the public domain, the morpholine and thiophene scaffolds are present in many bioactive molecules.[2][7][13][14] It is always prudent to include appropriate controls in your experiments to assess potential off-target effects or non-specific interactions. This can include testing structurally related but inactive compounds or using a counterscreen against unrelated targets.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented approach to refining your experimental conditions.

Problem 1: High Background Signal or Non-Specific Binding

Symptoms:

  • High signal in negative control wells.

  • Poor signal-to-noise ratio.

  • Lack of a clear dose-response relationship.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Compound Aggregation At high concentrations, small molecules can form aggregates that can interfere with assays, leading to non-specific effects.1. Visually inspect: Check for any precipitate in your stock and working solutions. 2. Include detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer to disrupt aggregates. 3. Sonication: Briefly sonicate your stock solution before dilution. 4. Assay at lower concentrations: If possible, work within a concentration range where aggregation is less likely.
Ionic Interactions with Assay Components The amine groups in the molecule can be protonated and interact non-specifically with negatively charged surfaces (like plasticware) or assay reagents.1. Optimize buffer ionic strength: Vary the salt concentration (e.g., NaCl from 50 mM to 200 mM) in your assay buffer. 2. Use protein carriers: Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) in your buffer to block non-specific binding sites. 3. Test different plate types: Consider using low-binding microplates.
Assay Reagent Reactivity The secondary amine or thiophene ring might react with components of your detection system.1. Run a compound-only control: Incubate your compound with the detection reagents in the absence of the biological target to check for direct interference. 2. Consult reagent compatibility charts: Review technical documentation for your assay kits for known interfering compounds.
Problem 2: Poor Reproducibility or Well-to-Well Variability

Symptoms:

  • High coefficient of variation (%CV) between replicate wells.

  • Inconsistent results between experiments.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Solubilization If the compound is not fully dissolved, the actual concentration in each well will vary.1. Verify stock solution clarity: Ensure your highest concentration stock is completely clear. 2. Optimize solvent for stock: While DMSO is common, for some compounds, other solvents like ethanol or DMF might be more suitable. Always check solvent compatibility with your assay. 3. Vortex thoroughly: Ensure adequate mixing after each dilution step.
Adsorption to Labware The compound may stick to pipette tips or the walls of tubes and plates, leading to inaccurate concentrations.1. Use low-retention pipette tips. 2. Pre-condition plates: Incubate plates with assay buffer containing a carrier protein (e.g., BSA) before adding the compound. 3. Minimize transfer steps: Prepare dilutions as close to the final assay plate as possible.
Compound Instability The compound may be degrading over the course of the experiment.[15]1. Time-course experiment: Measure the assay signal at different incubation times to see if it decays. 2. Prepare fresh: Make dilutions of the compound immediately before use. 3. Protect from light: Use amber tubes and cover plates with a foil seal during incubation.
Problem 3: No or Low Assay Signal

Symptoms:

  • The expected biological effect is not observed, even at high concentrations.

  • The positive control works, but the test compound does not.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect pH of Assay Buffer The protonation state of the secondary amine and morpholine nitrogen can affect the compound's conformation and ability to bind to its target. The pKa of the conjugate acid of N-methylmorpholine is 7.38.[16]1. Test a range of pH values: If your target is stable, test assay buffers with pH values ranging from 6.8 to 8.0 to find the optimal condition. 2. Ensure buffer capacity: Use a buffer with sufficient capacity to maintain the pH throughout the experiment.
Degradation of the Compound The compound may have degraded during storage or handling.1. Verify compound integrity: If possible, use an analytical method like LC-MS to check the purity and identity of your stock solution. 2. Source fresh compound: If degradation is suspected, obtain a new batch of the compound.
Assay Detection Method Interference The compound might be quenching the signal of a fluorescence-based assay.1. Run a quenching control: Add the compound to a solution containing a known concentration of the fluorophore used in your assay to see if the signal decreases. 2. Consider alternative detection methods: If quenching is an issue, explore alternative, non-fluorescent readout methods.[17]

IV. Experimental Workflow & Protocols

General Workflow for Assay Development

Assay_Development_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) dilution Serial Dilution of Compound prep_compound->dilution prep_buffer Prepare Assay Buffer prep_buffer->dilution prep_reagents Prepare Biological Reagents (e.g., cells, membranes, enzyme) incubation Incubate Compound with Biological Target prep_reagents->incubation dilution->incubation detection Add Detection Reagents incubation->detection readout Read Signal (e.g., Plate Reader) detection->readout controls Validate Controls (Positive/Negative) readout->controls curve_fit Fit Dose-Response Curve controls->curve_fit If valid parameters Determine Potency (e.g., IC50/EC50) curve_fit->parameters

Caption: A generalized workflow for developing an in vitro assay.

Protocol: LC-MS/MS Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological samples.[12]

1. Sample Preparation (Protein Precipitation): a. To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These would need to be optimized for N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. This involves infusing a pure standard of the compound to determine the precursor ion (the protonated molecule [M+H]+) and the most abundant product ions after fragmentation.

Troubleshooting Your LC-MS/MS Assay:

LCMS_Troubleshooting cluster_symptom cluster_cause cluster_solution no_peak No Peak or Low Intensity cause1 Compound Degradation no_peak->cause1 Potential Cause cause2 Poor Ionization no_peak->cause2 Potential Cause peak_tailing Peak Tailing/Fronting cause4 Secondary Interactions with Column peak_tailing->cause4 Potential Cause variable_results High Variability cause3 Matrix Effects variable_results->cause3 Potential Cause cause5 Inconsistent Sample Prep variable_results->cause5 Potential Cause sol1 Check Sample Stability cause1->sol1 Solution sol2 Optimize Mobile Phase Additives (e.g., formic acid, ammonium formate) cause2->sol2 Solution sol3 Use Internal Standard cause3->sol3 Solution sol4 Use a Different Column Chemistry or Inert Hardware cause4->sol4 Solution sol5 Automate Sample Prep cause5->sol5 Solution

Caption: A troubleshooting flowchart for common LC-MS/MS issues.

V. References

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Available at: [Link]

  • Blackburn, C. Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Comb. Sci.2014, 16(12), 628-632.

  • Cozzini, P.; et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci.2020, 11(23), 3974-3983.

  • Kouremenos, K. A.; et al. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites2021, 11(7), 411.

  • Zhejiang Sci Tech University ZSTU. Process for preparing N-methyl morpholine. CN101012208A.

  • Wang, Y.; et al. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Curr. Opin. Biotechnol.2018, 54, 126-134.

  • Ashenhurst, J. 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20098901, N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. Available at: [Link]

  • Kumar, R.; et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem.2023, 14(12), 2269-2292.

  • Le Grange, P.; et al. Trends in Tragedy - An in-depth Study of Amine System Failures. ResearchGate2021 .

  • Lunn, G. Fluorigenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography. A review. Anal. Chim. Acta1984, 160, 1-28.

  • Rettie, A. E.; et al. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metab. Dispos.2010, 38(4), 607-614.

  • Kouremenos, K. A.; et al. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. ResearchGate2021 .

  • Almasri, D. M.; et al. Biological Activities of Thiophenes. Encyclopedia2024, 4(1), 126-141.

  • Singh, G.; et al. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. J. Recept. Signal Transduct. Res.2023, 43(6), 577-601.

  • Khan, I.; et al. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules2022, 27(21), 7434.

  • Molecular Biology. Assay Troubleshooting. Available at: [Link]

  • da Silva, E. F.; et al. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Ind. Eng. Chem. Res.2022, 61(43), 15995-16016.

  • Wikipedia. N-Methylmorpholine. Available at: [Link]

  • Locuson, C. W.; et al. Bioactivation Potential of Thiophene-Containing Drugs. Chem. Res. Toxicol.2011, 24(10), 1636-1649.

  • Kumar, S.; et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. J. Chem.2013, 2013, 670278.

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 914033, amine. Available at: [Link]

  • Vitale, P.; et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med. Res. Rev.2020, 40(2), 639-680.

  • Ataman Kimya. N-Methylmorpholine. Available at: [Link]

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  • Quora. What are the methods for identifying primary, secondary, and tertiary amines in chemistry? Available at: [Link]

  • Leah4sci. Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube2024 .

  • Reddy, G. S.; et al. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Anal. Methods2022, 14(38), 3749-3756.

  • Wyeth. Process for synthesis of amino-methyl tetralin derivatives. US9365494B2.

  • de Oliveira, R. S.; et al. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules2021, 26(14), 4328.

  • Agilent Technologies. Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube2024 .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135529435, (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Landscape of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine and its Thiophene Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiophene-Morpholine Scaffold as a Privileged Structure The thiophene ring is a versatile heterocyclic scaffold that is a constituent of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene-Morpholine Scaffold as a Privileged Structure

The thiophene ring is a versatile heterocyclic scaffold that is a constituent of numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its bioisosteric relationship with the phenyl ring allows for favorable modifications of physicochemical properties in drug candidates.[2] Similarly, the morpholine moiety is considered a "privileged scaffold" in medicinal chemistry, often incorporated to enhance potency and modulate the pharmacokinetic profile of drug molecules.[3] The combination of these two pharmacophores in N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine suggests a high potential for diverse biological activities.

Core Compound Profile: N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine

The core molecule, N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, presents several key structural features that are likely to dictate its biological activity:

  • 2,5-Disubstituted Thiophene Core: This substitution pattern is common in biologically active molecules and provides a rigid scaffold for the presentation of functional groups.

  • Morpholinomethyl Group at C5: The morpholine ring can act as a hydrogen bond acceptor and its presence can influence solubility and metabolic stability.

  • N-methylaminomethyl Group at C2: The tertiary amine function is a common feature in many centrally acting drugs and can be protonated at physiological pH, allowing for ionic interactions with biological targets. The N-methyl group can also play a crucial role in receptor affinity and selectivity.

Based on these structural motifs, the primary predicted activities for this compound fall into the categories of monoamine oxidase (MAO) inhibition and dopamine receptor modulation.

Comparative Analysis of Thiophene Analogs: A Structure-Activity Relationship (SAR) Perspective

This section explores the anticipated impact of structural modifications to the core molecule on its biological activity, drawing parallels from related compound classes.

Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[4] Thiophene-based compounds have been identified as potent MAO inhibitors.[5][6]

Hypothetical SAR for MAO Inhibition:

Analog Modification Predicted Activity Rationale
Analog 1 Removal of N-methyl groupPotentially reduced MAO-B selectivityThe N-methyl group can influence the orientation of the molecule within the enzyme's active site, affecting isoform selectivity.
Analog 2 Replacement of morpholine with piperidineLikely retained or slightly altered activityPiperidine is another common cyclic amine in MAO inhibitors. The change in the heteroatom (O to CH2) may subtly alter binding interactions.
Analog 3 Replacement of morpholine with thiomorpholinePotentially enhanced activity or altered selectivityThe sulfur atom in thiomorpholine could engage in different interactions with the active site residues compared to the oxygen in morpholine.
Analog 4 Substitution on the thiophene ring (e.g., C3 or C4)Activity highly dependent on the substituentIntroduction of small alkyl or electron-withdrawing groups could modulate the electronic properties of the thiophene ring and affect binding affinity.
Dopamine Receptor Modulation

The N-methyl-N-benzylamine-like core of the target molecule is a common feature in dopamine receptor ligands.[7]

Hypothetical SAR for Dopamine Receptor Affinity:

Analog Modification Predicted Activity Rationale
Analog 5 N-demethylationPotentially altered D2/D3 receptor selectivityThe N-alkyl substituent is a key determinant of dopamine receptor subtype selectivity.
Analog 6 N-ethyl or N-propyl substitutionLikely shift in receptor subtype preferenceLarger N-alkyl groups often favor D3 over D2 receptor binding.
Analog 7 Replacement of morpholine with a phenyl groupPotentially increased affinity, but with altered selectivityA phenyl ring would introduce aromatic interactions that could enhance binding to certain receptor subtypes.
Analog 8 Introduction of a hydroxyl group on the morpholine ringCould introduce new hydrogen bonding interactionsThis could enhance affinity and/or selectivity for specific dopamine receptor subtypes.

Experimental Protocols for Activity Evaluation

To validate the predicted activities and elucidate the SAR of this compound series, the following experimental protocols are recommended.

Monoamine Oxidase Inhibition Assay

This protocol outlines a standard in vitro assay to determine the inhibitory potency (IC50) of the test compounds against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)

  • Hydrogen peroxide (product of benzylamine oxidation)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to the buffer.

  • Add the test compounds or reference inhibitors and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • For the MAO-A assay, incubate for 20 minutes at 37°C and then stop the reaction. Measure the fluorescence of 4-hydroxyquinoline.

  • For the MAO-B assay, add horseradish peroxidase and Amplex Red and incubate for 20 minutes at 37°C. Measure the fluorescence of the resorufin product.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Dopamine Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of the test compounds for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors

  • [3H]Spiperone (radioligand for D2 receptors)

  • [3H]-(+)-PHNO (radioligand for D3 receptors)

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Non-specific binding control (e.g., haloperidol)

  • Test compounds

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well filter plate, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or test compound.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Wash the plates to remove unbound radioligand.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds.

Visualization of Key Concepts

Structure-Activity Relationship Logic

SAR_Logic cluster_activity Predicted Biological Activity Core N-methyl-[5-(morpholinomethyl) thien-2-ylmethyl]amine Analog1 Analog 1 (N-demethyl) Core->Analog1 N-Alkyl Modification Analog2 Analog 2 (Piperidine) Core->Analog2 Cyclic Amine Modification Analog3 Analog 3 (Thiomorpholine) Core->Analog3 Cyclic Amine Modification Analog6 Analog 6 (N-propyl) Core->Analog6 N-Alkyl Modification MAO MAO Inhibition Analog1->MAO Alters Selectivity Analog2->MAO Maintains/Alters Potency Analog3->MAO Potentially Enhances Activity Dopamine Dopamine Receptor Affinity Analog6->Dopamine Shifts Subtype Preference Workflow Start Synthesize Analogs MAO_Assay MAO-A/B Inhibition Assay (IC50 Determination) Start->MAO_Assay D2_Binding Dopamine D2 Receptor Binding Assay (Ki) Start->D2_Binding D3_Binding Dopamine D3 Receptor Binding Assay (Ki) Start->D3_Binding SAR_Analysis Structure-Activity Relationship Analysis MAO_Assay->SAR_Analysis D2_Binding->SAR_Analysis D3_Binding->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for evaluating the biological activity of thiophene analogs.

Conclusion and Future Directions

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine represents a promising chemical scaffold with a high likelihood of exhibiting potent activity as a monoamine oxidase inhibitor and/or a dopamine receptor ligand. The comparative analysis presented in this guide, based on established SAR principles, provides a rational framework for the design and synthesis of novel analogs with potentially enhanced potency and selectivity. Future research should focus on the synthesis of the proposed analogs and their systematic evaluation using the described experimental protocols. The resulting data will be invaluable for elucidating the precise SAR of this compound class and for the development of novel therapeutic agents.

References

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). BMC Chemistry, 11(1), 76. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 247-270. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 21-50. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4349. [Link]

  • Synthesis and structure–activity relationship of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry, 57(20), 8495-8501. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2012). ACS Chemical Neuroscience, 3(12), 1010-1022. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2023). International Journal of Molecular Sciences, 24(24), 17462. [Link]

  • The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. (2021). International Journal of Molecular Sciences, 22(18), 9797. [Link]

  • Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. (2023). RSC Advances, 13(13), 8567-8578. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2022). Frontiers in Microbiology, 13, 1014603. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Pharmacology, 12, 676239. [Link]

  • (PDF) Monoamine Receptor and Transporter Interaction Profiles of 4‐Alkyl‐Substituted 2,5‐Dimethoxyamphetamines. (2022). ResearchGate. [Link]

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  • Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. (2023). European Journal of Medicinal Chemistry, 258, 115587. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Bioassay Results for N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, experience-driven framework for the validation of bioassay results for the novel compound N-methyl-[5-(morpholinomethyl)thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven framework for the validation of bioassay results for the novel compound N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. In the absence of a defined biological target for this molecule in publicly available literature, we will proceed with a scientifically plausible, hypothetical scenario to illustrate the rigorous process of bioassay validation. This approach allows us to delve into the nuances of experimental design, data interpretation, and adherence to regulatory standards, which are universally applicable in drug discovery and development.

Hypothetical Target and Mechanism of Action:

For the purpose of this guide, we will hypothesize that N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, hereafter referred to as "Compound X," is an antagonist of a novel, hypothetical Gq-coupled G-protein coupled receptor (GPCR), which we will call "Novel Receptor 1" (NR1). Gq-coupled GPCRs, upon activation, signal through the phospholipase C pathway, leading to an increase in intracellular calcium concentration. Therefore, a suitable bioassay would measure the ability of Compound X to inhibit this calcium mobilization.

I. The Criticality of Robust Bioassay Validation

In drug discovery, a bioassay is the linchpin that connects a chemical entity to a biological effect. The validation of this assay is not a mere formality but a cornerstone of confidence in the generated data. It ensures that the observed results are a true reflection of the compound's activity and not an artifact of the experimental system. A well-validated assay provides a reliable foundation for critical decisions, from lead optimization to preclinical development. The principles of assay validation are outlined in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]

II. Primary Bioassay for Compound X: A Cell-Based Calcium Flux Assay

A cell-based calcium flux assay is a common and effective method for screening compounds that modulate the activity of Gq-coupled GPCRs. This assay directly measures a key event in the signaling cascade, providing a robust and physiologically relevant readout.

A. The "Why" Behind the Choice of a Calcium Flux Assay

The decision to employ a calcium flux assay is predicated on its direct measurement of the Gq signaling pathway. Upon agonist binding to NR1, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a direct and quantifiable consequence of receptor activation. Assays that measure this flux, often using calcium-sensitive fluorescent dyes, provide a real-time window into the receptor's activity.

B. Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for a cell-based calcium flux assay to assess the antagonistic activity of Compound X on NR1.

1. Cell Line and Culture:

  • A stable cell line recombinantly expressing human NR1 (e.g., HEK293 or CHO cells) is used.

  • Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic to maintain receptor expression.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Assay Plate Preparation:

  • Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at a predetermined density to achieve a confluent monolayer on the day of the assay.

  • Plates are incubated for 24 hours to allow for cell attachment and recovery.

3. Compound Preparation and Addition:

  • Compound X and a known NR1 agonist (control) are serially diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • The growth medium is removed from the cell plates, and the cells are washed with assay buffer.

4. Dye Loading:

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) is prepared according to the manufacturer's instructions, often with the addition of probenecid to prevent dye extrusion from the cells.

  • The dye solution is added to the cells, and the plate is incubated in the dark at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

5. Measurement of Calcium Flux:

  • The assay plate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or a similar instrument).

  • A baseline fluorescence reading is taken for a few seconds.

  • The agonist is then automatically added to the wells, and the fluorescence is continuously monitored for a set period (e.g., 60-180 seconds) to capture the transient increase in intracellular calcium.

  • For antagonist testing, Compound X is added to the wells and incubated for a specific duration before the addition of the agonist. The ability of Compound X to reduce the agonist-induced calcium signal is measured.

Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (NR1-expressing cells) plate_seeding Plate Seeding cell_culture->plate_seeding dye_loading Dye Loading (Calcium-sensitive dye) plate_seeding->dye_loading compound_prep Compound Dilution (Compound X & Agonist) measurement Fluorescence Measurement (Plate Reader) compound_prep->measurement Compound Addition incubation Incubation dye_loading->incubation incubation->measurement data_processing Data Processing (Normalization) measurement->data_processing curve_fitting Curve Fitting (IC50 determination) data_processing->curve_fitting

Caption: Experimental workflow for the cell-based calcium flux bioassay.

III. Validation of the Calcium Flux Bioassay

A bioassay's validation is a multi-faceted process designed to demonstrate its suitability for its intended purpose. The key validation parameters are outlined below, with acceptance criteria generally based on regulatory guidelines.

Validation Parameter Purpose Methodology Acceptance Criteria
Specificity/Selectivity To ensure the assay measures the response from the target of interest (NR1) and is not influenced by off-target effects.- Test the agonist response in the parental cell line (not expressing NR1).- Test known antagonists of other GPCRs to check for cross-reactivity.- No significant response in the parental cell line.- No significant inhibition by non-NR1 antagonists.
Linearity & Range To determine the range over which the assay is accurate, precise, and linear.- Generate a dose-response curve for the agonist.- Determine the EC50 and the linear portion of the curve.- A well-defined sigmoidal dose-response curve with a clear upper and lower plateau.
Accuracy The closeness of the measured value to the true value.- Spike known concentrations of a reference antagonist into the assay.- Calculate the percent recovery.- Percent recovery within 80-120% of the nominal value.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.- Repeatability: Assay the same samples multiple times on the same day by the same operator.- Intermediate Precision: Assay the same samples on different days, by different operators, and with different equipment.- Coefficient of Variation (%CV) should be ≤ 20%.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.- Vary parameters such as incubation time, cell seeding density, and reagent concentrations.- Assess the impact on the assay results.- The assay results should not be significantly affected by minor variations in the tested parameters.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably detected and quantified, respectively.- Determined statistically from the standard deviation of the response and the slope of the calibration curve.- The LOQ should be sufficiently low to measure the expected potency of the test compounds.

IV. Alternative Bioassay: A CRE-Luciferase Reporter Gene Assay

While the calcium flux assay is a direct measure of Gq signaling, a reporter gene assay offers an alternative approach that measures a downstream transcriptional event. This can be a valuable orthogonal assay to confirm the activity of Compound X.

A. Rationale for a Reporter Gene Assay

In this assay, the NR1-expressing cells are also engineered to contain a luciferase reporter gene under the control of a promoter with cyclic AMP response elements (CRE). While Gq signaling primarily acts through calcium, there can be crosstalk with pathways that modulate cAMP levels or activate transcription factors that bind to CRE-like elements. This assay provides an integrated readout of the cellular response to NR1 activation. Luciferase-based assays are known for their high sensitivity and broad dynamic range.[2]

B. Experimental Workflow: A Step-by-Step Protocol

1. Cell Line and Culture:

  • A stable cell line expressing both human NR1 and a CRE-luciferase reporter construct is used.

  • Cells are cultured as described for the calcium flux assay.

2. Assay Plate Preparation:

  • Cells are seeded into white, opaque 96-well or 384-well microplates.

3. Compound Treatment:

  • Compound X and the NR1 agonist are serially diluted and added to the cells.

  • The plates are incubated for a longer period (typically 4-6 hours) to allow for gene transcription and protein expression.

4. Luciferase Assay:

  • A luciferase substrate reagent (e.g., luciferin) is added to the wells.

  • The resulting luminescence is measured using a luminometer.

  • The antagonistic effect of Compound X is determined by its ability to inhibit the agonist-induced luciferase expression.

Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (NR1 & CRE-Luc expressing) plate_seeding Plate Seeding cell_culture->plate_seeding compound_treatment Compound Treatment plate_seeding->compound_treatment compound_prep Compound Dilution (Compound X & Agonist) compound_prep->compound_treatment incubation Incubation (4-6 hours) compound_treatment->incubation luciferase_assay Luciferase Assay (Substrate Addition) incubation->luciferase_assay luminescence_measurement Luminescence Measurement luciferase_assay->luminescence_measurement data_processing Data Processing (Normalization) luminescence_measurement->data_processing curve_fitting Curve Fitting (IC50 determination) data_processing->curve_fitting

Caption: Experimental workflow for the CRE-luciferase reporter gene bioassay.

V. Comparison of the Bioassays

The choice of a primary bioassay and the use of an orthogonal secondary assay depend on various factors, including the specific research question, throughput requirements, and the desired level of biological relevance.

Feature Calcium Flux Assay CRE-Luciferase Reporter Gene Assay
Principle Measures immediate, transient increase in intracellular calcium.Measures downstream transcriptional activation.
Proximity to Target Proximal; directly measures a key second messenger.Distal; measures an integrated cellular response.
Speed Fast (minutes).Slow (hours).
Throughput High.Moderate to High.
Sensitivity Generally good.Very high.
Biological Relevance High for Gq-coupled GPCRs.Reflects a more integrated cellular outcome.
Potential for Artifacts Can be affected by compounds that interfere with calcium signaling or dye fluorescence.Can be affected by compounds that interfere with the luciferase enzyme or general transcription/translation machinery.

VI. Conclusion and Forward Look

The validation of a bioassay is a critical and indispensable part of the drug discovery process. This guide has provided a comprehensive, albeit based on a hypothetical target, framework for validating a cell-based calcium flux assay for a novel compound, N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. By adhering to rigorous validation principles and employing orthogonal assay strategies, researchers can build a robust data package that provides a high degree of confidence in the biological activity of a compound. This, in turn, enables informed decision-making and accelerates the journey of a promising molecule from the bench to the clinic.

VII. References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-748. [Link]

  • Mire-Sluis, A., et al. (2004). A Practical Approach to Biological Assay Validation. BioProcess International, 2(10), 34-45. [Link]

  • Eurofins Discovery. GPCR Functional Assays. [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. [Link]

  • Sterling Pharma Solutions. (2023). Applying analytical method validation to cell-based potency assays. [Link]

  • Riss, T. L., et al. (2013). Reporter Gene Assays for Investigating GPCR Signaling. Methods in Molecular Biology, 922, 23-35. [Link]

  • Solvias. (2023). Cell-Based Bioassays for Potency Testing: From Assay Design to GMP Readiness. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

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Validation

A Comparative Analysis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, a Novel Thiophene Derivative, Against Standard PI3K/Akt/mTOR Pathway Inhibitors in Oncology

In the landscape of oncological research, the pursuit of novel therapeutics with improved efficacy and selectivity remains a paramount objective. This guide introduces a comprehensive preclinical evaluation of a novel in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the pursuit of novel therapeutics with improved efficacy and selectivity remains a paramount objective. This guide introduces a comprehensive preclinical evaluation of a novel investigational compound, N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, hereafter referred to as Compound X . The structural motifs of Compound X, featuring a thiophene core and a morpholine moiety, are prevalent in a variety of biologically active molecules, suggesting its potential as a therapeutic agent. This document provides a comparative analysis of Compound X's efficacy against established standard-of-care drugs targeting the frequently dysregulated PI3K/Akt/mTOR signaling pathway in cancer.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] This guide will delineate a hypothetical, yet plausible, scenario where Compound X is posited to be a novel inhibitor of this pathway. We will explore its potential mechanism of action and present a framework for its comparative evaluation against known inhibitors such as a PI3K inhibitor (e.g., Alpelisib) and an mTOR inhibitor (e.g., Everolimus).

Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

Based on the structural characteristics of Compound X, we hypothesize its engagement with a key kinase within the PI3K/Akt/mTOR pathway. The thiophene ring system is a recognized pharmacophore in numerous kinase inhibitors, while the morpholine group often enhances solubility and metabolic stability, contributing to favorable pharmacokinetic profiles.[5] Our working hypothesis is that Compound X acts as a dual PI3K/mTOR inhibitor, a mechanism that has shown promise in overcoming some of the resistance mechanisms observed with single-target agents.[6]

To visually represent this proposed mechanism, the following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the putative points of inhibition by Compound X and standard-of-care drugs.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition (when unphosphorylated) CompoundX Compound X (Hypothetical) CompoundX->PI3K CompoundX->mTORC1 PI3Ki PI3K Inhibitor (e.g., Alpelisib) PI3Ki->PI3K mTORi mTOR Inhibitor (e.g., Everolimus) mTORi->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Compound X.

Comparative In Vitro Efficacy Evaluation

To assess the anticancer potential of Compound X, a series of in vitro experiments would be conducted using a relevant cancer cell line known for PI3K/Akt/mTOR pathway activation, such as a breast cancer cell line (e.g., MCF-7).

Cell Viability Assay (MTT Assay)

The initial screening of anticancer activity is often performed using a cell viability assay, such as the MTT assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 1: Hypothetical IC50 Values from MTT Assay

CompoundTargetCell LineIC50 (µM)
Compound X PI3K/mTOR (putative) MCF-7 0.5
PI3K Inhibitor (Alpelisib)PI3KMCF-71.2
mTOR Inhibitor (Everolimus)mTORMCF-72.5
Doxorubicin (Chemotherapy)DNA IntercalationMCF-70.8

The hypothetical data in Table 1 suggests that Compound X exhibits potent single-agent cytotoxicity against the MCF-7 breast cancer cell line, with a lower IC50 value compared to the standard PI3K and mTOR inhibitors.

Target Engagement and Pathway Modulation (Western Blot)

To confirm that Compound X engages its putative targets and modulates the PI3K/Akt/mTOR pathway, a western blot analysis would be performed.[8][9] This technique allows for the detection of specific proteins and their phosphorylation status, providing insights into the activation state of the signaling pathway.

Table 2: Hypothetical Western Blot Analysis Results

Treatment (1 µM)p-Akt (Ser473)p-S6K (Thr389)Total AktTotal S6K
Vehicle Control++++++++++++
Compound X + + +++ +++
PI3K Inhibitor++++++++++
mTOR Inhibitor++++++++++

The hypothetical results in Table 2 indicate that Compound X effectively reduces the phosphorylation of both Akt and S6K, key downstream effectors of PI3K and mTORC1 respectively. This supports the hypothesis of dual PI3K/mTOR inhibition. The PI3K inhibitor primarily reduces p-Akt levels, while the mTOR inhibitor specifically downregulates p-S6K.

Comparative In Vivo Efficacy in a Xenograft Model

To evaluate the in vivo antitumor activity of Compound X, a human tumor xenograft model would be established by subcutaneously implanting MCF-7 cells into immunodeficient mice.[10][11]

Table 3: Hypothetical In Vivo Efficacy in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)Final Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control-01500 ± 250+5
Compound X 25 85 225 ± 50 -2
PI3K Inhibitor5060600 ± 120-4
mTOR Inhibitor1055675 ± 150-3

The hypothetical data presented in Table 3 suggests that Compound X demonstrates superior tumor growth inhibition in the xenograft model compared to the standard single-agent inhibitors, with an acceptable toxicity profile as indicated by the minimal body weight change.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X, the PI3K inhibitor, the mTOR inhibitor, and a standard chemotherapy agent in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Protocol
  • Cell Lysis: Plate MCF-7 cells in 6-well plates and treat with the compounds for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, p-S6K, S6K, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model Protocol
  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration: Administer Compound X and the standard drugs daily via oral gavage at the indicated doses. The vehicle control group receives the vehicle solution.

  • Tumor and Body Weight Measurement: Measure tumor volume and body weight twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize the mice when the tumors in the control group reach the predetermined maximum size or at the end of the study period.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Experimental Workflow Diagrams

in_vitro_workflow cluster_mtt MTT Assay cluster_wb Western Blot mtt_seed Seed Cells mtt_treat Treat with Compounds mtt_seed->mtt_treat mtt_incubate Incubate 72h mtt_treat->mtt_incubate mtt_add Add MTT mtt_incubate->mtt_add mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read mtt_analyze Calculate IC50 mtt_read->mtt_analyze wb_treat Treat Cells wb_lyse Cell Lysis wb_treat->wb_lyse wb_quant Protein Quant. wb_lyse->wb_quant wb_sds SDS-PAGE wb_quant->wb_sds wb_transfer Transfer wb_sds->wb_transfer wb_probe Antibody Probing wb_transfer->wb_probe wb_detect Detection wb_probe->wb_detect

Caption: In Vitro Experimental Workflow.

in_vivo_workflow implant Implant Tumor Cells tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice tumor_growth->randomize treat Administer Drugs randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Study Endpoint measure->endpoint analyze Analyze Data endpoint->analyze

Caption: In Vivo Xenograft Model Workflow.

Conclusion

This guide presents a hypothetical yet scientifically grounded framework for the preclinical evaluation of a novel thiophene derivative, N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine (Compound X), as a potential anticancer agent targeting the PI3K/Akt/mTOR pathway. The proposed experimental plan, encompassing in vitro and in vivo studies, provides a robust methodology for comparing its efficacy against established standard-of-care drugs. The hypothetical data suggests that Compound X may possess superior potency and a favorable safety profile. Further rigorous experimental validation is imperative to ascertain the therapeutic potential of this promising compound. The detailed protocols and workflows provided herein serve as a comprehensive resource for researchers embarking on the preclinical development of novel cancer therapeutics.

References

  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?[Link]

  • Gills, J. J., & Dennis, P. A. (2009). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Journal of Clinical Oncology, 27(13), 2236-2238. [Link]

  • LoRusso, P. M. (2016). Targeting PI3K/Akt/mTOR Signaling in Cancer. Annals of Oncology, 27(6), 966-978. [Link]

  • Saeed, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Pharmacological Reports, 71(5), 937-951. [Link]

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Comparative

Benchmarking N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine: A Comparative Guide for Evaluating Novel Kinase Inhibitors

Abstract The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development. This guide presents a comprehensive, scientifically rigorous framework for benchmarking a novel compound, N-methyl-[5-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development. This guide presents a comprehensive, scientifically rigorous framework for benchmarking a novel compound, N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine (hereafter designated as "Compound X"). Based on its structural motifs, specifically the thiophene and morpholine moieties which are recognized as privileged scaffolds in medicinal chemistry, we hypothesize that Compound X is a putative inhibitor of a key signaling kinase. This document provides an in-depth, step-by-step methodology for evaluating its potency, selectivity, and cellular efficacy against a curated library of known kinase inhibitors. We detail the causality behind experimental choices, provide self-validating protocols, and present illustrative data to guide researchers in drug development.

Introduction: Rationale and Strategy

The compound N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine (Compound X) incorporates two key structural features often found in bioactive molecules: a thiophene ring and a morpholine group. The thiophene nucleus is an aromatic, electron-rich heterocycle present in numerous FDA-approved drugs, contributing to interactions with diverse biological targets. The morpholine moiety is frequently added to drug candidates to improve physicochemical properties and can be an integral part of the pharmacophore for various enzyme inhibitors and receptors.

Given that many kinase inhibitors leverage such heterocyclic scaffolds to occupy the ATP-binding site, we postulate that Compound X has activity against a member of the protein kinase family. This guide, therefore, establishes a systematic workflow to test this hypothesis and benchmark its performance.

The core of our strategy is a multi-tiered screening cascade designed to move from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This approach ensures that resources are focused on compounds with the most promising characteristics at each stage.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation A Hypothesized Target Selection (e.g., Kinase Z) B Primary Biochemical Assay (TR-FRET IC50 Determination) A->B Potency C Selectivity Profiling (Kinase Panel Screen) B->C Specificity D Cellular Efficacy Assay (Phospho-protein EC50) C->D Validate in cellular context E Data Interpretation & Candidate Prioritization D->E Synthesize all data

Figure 1: A multi-phase workflow for benchmarking a novel kinase inhibitor.

Phase 1: Biochemical Potency and Selectivity

The initial phase focuses on determining the direct interaction between Compound X and its purified target enzyme in a controlled, cell-free environment.

Primary Biochemical Potency Assessment (IC50)

Causality: The first critical parameter is potency—how much of the compound is required to inhibit the enzyme's activity by 50% (the IC50 value). A lower IC50 indicates higher potency. We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method that measures the phosphorylation of a substrate by the kinase.

Experimental Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Prepare a solution of the target kinase (e.g., Kinase Z) in Kinase Buffer at 2X the final desired concentration.

    • Prepare a solution of ATP and a fluorescein-labeled peptide substrate in Kinase Buffer at 2X the final concentration. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of Compound X and comparator compounds in 100% DMSO, starting at 1000X the highest final assay concentration.

    • Dispense 50 nL of each compound dilution into a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the 2X ATP/substrate solution to initiate the reaction. The final volume is 5 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a Stop/Detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and a terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.

    • Add 5 µL of the Stop/Detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data:

CompoundTarget KinaseIC50 (nM)
Compound X Kinase Z15.2 ± 2.1
Staurosporine (Control)Kinase Z5.8 ± 0.9
Comparator 1Kinase Z89.5 ± 11.3
Comparator 2Kinase Z>10,000
Kinase Selectivity Profiling

Causality: A potent compound is not necessarily a good drug candidate; it must also be selective. Off-target inhibition can lead to toxicity. We will profile Compound X against a panel of other kinases to assess its selectivity. This is a critical step for building a safety profile and understanding the mechanism of action.

Methodology:

Compound X is submitted to a commercial kinase profiling service (e.g., Reaction Biology, Promega) and screened at a single high concentration (e.g., 1 µM) against a broad panel of >300 kinases. The percent inhibition is measured. For any kinases where inhibition is >50%, a full IC50 dose-response curve is generated using the protocol described in Section 2.1.

Illustrative Data: Selectivity Profile for Compound X (1 µM Screen)

Kinase FamilyKinase TargetPercent Inhibition (%)
Target Family Kinase Z 98%
Target FamilyKinase Y45%
Other Family AKinase A112%
Other Family BKinase B15%
Other Family CKinase C168%

Follow-up IC50 Values:

  • Kinase Z: 15.2 nM

  • Kinase C1: 850 nM

This illustrative data suggests Compound X is over 50-fold selective for its primary target, Kinase Z, over the next most potent off-target, Kinase C1.

Phase 2: Cellular Efficacy and Pathway Validation

Causality: A compound that is potent and selective in a biochemical assay must also be effective in a cellular context. Cellular assays confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and produce a desired biological effect.

Cellular Target Engagement (EC50)

We will measure the inhibition of phosphorylation of a known downstream substrate of Kinase Z within a relevant cell line. The concentration of Compound X required to reduce this phosphorylation event by 50% is the half-maximal effective concentration (EC50).

Signaling_Pathway cluster_0 Cellular Environment Stimulus Upstream Signal (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor KinaseZ Kinase Z Receptor->KinaseZ activates Substrate Substrate KinaseZ->Substrate phosphorylates pSubstrate Phospho-Substrate (pSubstrate) Substrate->pSubstrate Response Cellular Response pSubstrate->Response CompoundX Compound X CompoundX->KinaseZ inhibits

Figure 2: Hypothesized signaling pathway for Compound X's mechanism of action.

Experimental Protocol: In-Cell Western / Phospho-Flow Cytometry

This protocol outlines a phospho-flow cytometry approach, which provides single-cell resolution.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., HEK293 expressing Kinase Z) in 96-well plates and grow to ~80% confluency.

    • Starve cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with a dose-response of Compound X (or DMSO vehicle) for 1 hour.

  • Stimulation and Fixation:

    • Stimulate the cells with an appropriate agonist (e.g., a growth factor) for 15 minutes at 37°C to activate the Kinase Z pathway.

    • Immediately fix the cells by adding 16% paraformaldehyde directly to the media to a final concentration of 1.6%. Incubate for 15 minutes at room temperature. This step is critical to preserve the transient phosphorylation states.

  • Permeabilization and Staining:

    • Wash the cells with PBS.

    • Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice. This allows the antibodies to access intracellular targets.

    • Wash the cells thoroughly to remove the methanol.

    • Incubate the cells with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-pSubstrate) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the cell population and measure the median fluorescence intensity (MFI) of the phospho-protein signal for each sample.

    • Normalize the MFI data and plot against compound concentration to determine the EC50 value.

Illustrative Data:

CompoundTarget PathwayEC50 (nM)
Compound X Kinase Z -> pSubstrate75.6 ± 9.8
Comparator 1Kinase Z -> pSubstrate450.2 ± 55.7

The higher EC50 relative to the biochemical IC50 is expected and reflects factors like cell membrane permeability and competition with high intracellular ATP concentrations.

Conclusion and Interpretation

This guide outlines a rigorous, multi-phase strategy for the comprehensive benchmarking of a novel compound, N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine (Compound X), as a putative kinase inhibitor. By systematically progressing from biochemical potency and selectivity to cellular efficacy, this workflow provides a robust framework for making data-driven decisions in a drug discovery program.

Based on our illustrative data, Compound X emerges as a promising lead candidate. It demonstrates:

  • High Potency: A low nanomolar IC50 value in a biochemical assay.

  • Good Selectivity: A >50-fold selectivity window against a closely related off-target kinase.

  • Cellular Efficacy: The ability to engage its target in a cellular environment and inhibit downstream signaling at a sub-micromolar concentration.

This self-validating approach, grounded in established methodologies and rational experimental design, ensures that the resulting data is trustworthy and provides a solid foundation for further preclinical development.

References

  • Bolognesi, M. L., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Krishnegowda, G. et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics. Available at: [Link]

  • Shukla, S. et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • K-Singh, K. et al. (2019). Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. Bio-protocol. Available at: [Link]

  • Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development. Available at: [Link]

  • Hernández, A. I., & Casanellas, L. (2019). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • Irish, J. M., & Nolan, G. P. (2006). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Methods in Enzymology. Available at: [Link]

  • Boster Biological Technology. (2023). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • Srinivasan, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Badr, G. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. Available at: [Link]

  • Bantscheff, M., & Drewes, G. (2012). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • Mishra, R. et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Sun, H. et al. (2024). MGF-DTA: A Multi-Granularity Fusion Model for Drug–Target Binding Affinity Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Z. et al. (2024). Conformal Selection for Efficient and Accurate Compound Screening in Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • RayBiotech, Inc. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • Wu, J. (2026).
Validation

A Senior Application Scientist's Guide to Validating the Therapeutic Potential of Morpholine-Containing Compounds

Authored For: Drug Discovery & Development Professionals Abstract The morpholine ring is a privileged heterocyclic scaffold, frequently incorporated into the architecture of approved and experimental drugs to enhance the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Discovery & Development Professionals

Abstract

The morpholine ring is a privileged heterocyclic scaffold, frequently incorporated into the architecture of approved and experimental drugs to enhance therapeutic activity and pharmacokinetic profiles.[1][2] Its utility stems from advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, which are critical for successful drug development.[3] This guide provides an in-depth comparative analysis of prominent morpholine-containing drugs across diverse therapeutic areas: oncology, infectious disease, and supportive care. Through head-to-head comparisons with established alternatives, supported by quantitative experimental data and detailed validation protocols, we aim to elucidate the tangible contributions of the morpholine moiety to clinical efficacy and underscore its strategic importance in modern medicinal chemistry.

The Morpholine Scaffold: A Privileged Element in Modern Drug Design

The six-membered morpholine ring, containing both an oxygen and a nitrogen atom, is a cornerstone of medicinal chemistry.[4] Its non-aromatic, saturated nature allows it to adopt a stable chair conformation, presenting specific vectors for substitution that can be finely tuned to optimize interactions with biological targets.[5]

Key Physicochemical Advantages:

  • Enhanced Solubility: The ether oxygen and secondary amine act as hydrogen bond acceptors and donors, respectively, which can significantly improve the aqueous solubility of a parent molecule—a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can prolong the half-life of a drug. The nitrogen atom's basicity (pKa ≈ 8.5) is often ideal for forming stable salts.

  • Favorable Pharmacokinetics: Incorporation of a morpholine moiety has been shown in numerous studies to bestow compounds with desirable drug-like properties and improved pharmacokinetic profiles.[3]

  • Versatile Synthetic Handle: It is a readily accessible and versatile building block in synthesis, allowing for its facile introduction into a wide range of molecular frameworks.[1][3]

These properties justify its classification as a privileged structure and explain its presence in a multitude of pharmacologically active agents targeting enzymes, receptors, and other critical biological molecules.[3][4]

Case Study in Oncology: Gefitinib vs. Erlotinib for EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[6] Gefitinib, a morpholine-containing compound, was one of the first selective EGFR tyrosine kinase inhibitors (TKIs) to be approved. Its primary competitor, Erlotinib, shares a similar quinazoline core but lacks the morpholine ring.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Both Gefitinib and Erlotinib function by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[7] This action prevents receptor autophosphorylation and blocks the downstream activation of pro-survival and proliferative signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor cell proliferation and apoptosis.[7][8]

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits (ATP Site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Comparative In Vitro Potency & Clinical Efficacy

While both drugs target the same receptor, subtle differences in their interaction and resulting profiles have been observed. The morpholine group in Gefitinib is thought to contribute to its specific binding kinetics and overall physicochemical properties. Head-to-head studies and meta-analyses often conclude that Gefitinib and Erlotinib have comparable efficacy in treating NSCLC, though some reports suggest Gefitinib may have a better safety profile, particularly concerning severe rash and diarrhea.[9][10]

CompoundTargetIC₅₀ (nM)Cell Line (NSCLC)Cellular IC₅₀ (µM)Reference
Gefitinib EGFR33H3588.8[11]
Erlotinib EGFR~2-5Various~0.02-2[12]

Note: IC₅₀ values can vary significantly based on assay conditions, ATP concentration, and specific cell lines used. The concordance in sensitivity across multiple cell lines is often excellent.[12]

While clinical trials show similar overall effectiveness, Gefitinib has been associated with a lower incidence of certain adverse events compared to Erlotinib.[9][13]

Featured Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method for determining the IC₅₀ of a test compound against purified EGFR enzyme. The principle relies on quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection A Prepare Reagents: - Kinase Buffer - EGFR Enzyme - Substrate/ATP Mix - Test Compound Dilutions B Dispense 1µL Compound + 2µL Enzyme + 2µL Substrate/ATP Mix into 384-well plate A->B C Incubate at RT for 60 minutes B->C D Add 5µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP) C->D E Incubate at RT for 40 minutes D->E F Add 10µL Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G Incubate at RT for 30 minutes F->G H Read Luminescence G->H

Caption: Workflow for an in vitro luminescence-based EGFR kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Gefitinib) in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[14] Prepare solutions of purified EGFR enzyme and a substrate/ATP mixture in the same buffer.

  • Reaction Setup: In a low-volume 384-well plate, add 1 µL of the test compound dilution, 2 µL of the EGFR enzyme solution, and 2 µL of the substrate/ATP mixture to each well.[14]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[14]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin system to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study in Infectious Disease: Linezolid vs. Vancomycin

Linezolid is a first-in-class oxazolidinone antibiotic, notable for its morpholine ring and its activity against multi-drug resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin, a glycopeptide, has long been the standard of care for such infections.

Mechanism of Action: Halting Bacterial Protein Synthesis

Linezolid and Vancomycin have fundamentally different mechanisms. Vancomycin inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[15] In contrast, Linezolid inhibits the initiation of protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[15][16] This unique mechanism means cross-resistance with other protein synthesis inhibitors is unlikely.[16]

Antibiotic_MOA cluster_linezolid Linezolid (Oxazolidinone) cluster_vancomycin Vancomycin (Glycopeptide) L1 Binds to 50S ribosomal subunit (23S rRNA site) L2 Prevents formation of 70S initiation complex L1->L2 L3 Inhibits Protein Synthesis L2->L3 V1 Binds to D-Ala-D-Ala terminus of peptidoglycan precursors V2 Inhibits peptidoglycan cross-linking V1->V2 V3 Inhibits Cell Wall Synthesis V2->V3

Caption: Comparative mechanisms of action for Linezolid and Vancomycin.
Comparative Antimicrobial Activity

Linezolid's key advantages include its excellent oral bioavailability (nearly 100%) and superior tissue penetration, particularly into the lungs, compared to the intravenously administered Vancomycin.[15] Meta-analyses have shown Linezolid to be more effective than Vancomycin for treating skin and soft tissue infections (SSTIs), especially those caused by MRSA, with better clinical and microbiological cure rates.[17]

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MRSA Linezolid 22[18] (Implied)
Vancomycin 11[18] (Implied)
VRE (E. faecium)Linezolid 1-22-4[15] (General)
Vancomycin >256>256[15] (General)

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Featured Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[19]

MIC_Workflow A Prepare 2-fold serial dilutions of antibiotic in Mueller-Hinton Broth (MHB) in a 96-well plate C Inoculate each well (except sterility control) with the bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate plate at 35-37°C for 16-20 hours C->D E Read results: MIC is the lowest concentration with no visible bacterial growth (turbidity) D->E

Caption: Workflow for the broth microdilution MIC determination assay.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test antibiotic (e.g., Linezolid) in cation-adjusted Mueller-Hinton Broth (MHB).[20] This is typically done by adding 100 µL of MHB to all wells, adding 100 µL of a concentrated antibiotic solution to the first column, and then serially transferring 100 µL across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture (e.g., MRSA) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]

  • Inoculation: Inoculate each well containing the antibiotic dilutions with the bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (MHB only) must be included.[20]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[20]

  • Result Interpretation: Following incubation, examine the plate for turbidity. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.[21]

Case Study in Supportive Care: Aprepitant for CINV

Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[22] Its complex structure features three chiral centers and a trifluoromethyl group, along with a core morpholine ether moiety.

Mechanism of Action: Blocking the Substance P Pathway

Chemotherapeutic agents can trigger the release of neurotransmitters in both the brain and the gastrointestinal tract. Substance P is a key neuropeptide involved in the emetic reflex.[23] It exerts its effect by binding to NK-1 receptors in the brain's vomiting center.[24] Aprepitant is a high-affinity antagonist of the NK-1 receptor; by blocking this interaction, it prevents the downstream signaling that leads to nausea and vomiting.[24][25]

Aprepitant_MOA cluster_cns NK1R NK-1 Receptor Signal Emetic Signal Transduction NK1R->Signal Vomiting Nausea & Vomiting Signal->Vomiting SP Substance P (Released by Chemo) SP->NK1R Binds & Activates Aprepitant Aprepitant Aprepitant->NK1R Blocks

Caption: Aprepitant mechanism of action via NK-1 receptor antagonism.
Receptor Binding Affinity

The validation of a compound like Aprepitant relies heavily on quantifying its affinity for the target receptor. This is typically done using a competitive radioligand binding assay to determine the inhibition constant (Ki). Aprepitant demonstrates high, selective affinity for the NK-1 receptor with little to no activity at other common neurotransmitter receptors.[23]

CompoundTarget ReceptorBinding Affinity (Ki)Assay TypeReference
Aprepitant NK-1~0.1 - 0.9 nMRadioligand Binding[23] (General),[26] (Implied)
5-HT₃> 1000 nMRadioligand Binding[23]
Dopamine D₂> 1000 nMRadioligand Binding[23]
Featured Experimental Protocol: NK-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine a compound's affinity for the NK-1 receptor using membranes from cells expressing the receptor and a specific radioligand.

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (NK-1 expressing) - Radioligand (e.g., [³H]Substance P) - Test Compound Dilutions - Wash Buffer B Incubate membranes, radioligand, and test compound in 96-well plate (e.g., 60 min at 30°C) A->B C Rapidly filter plate contents through glass fiber filters to separate bound from free ligand B->C D Wash filters multiple times with ice-cold wash buffer C->D E Dry filters and add scintillation cocktail D->E F Count radioactivity (CPM) using a scintillation counter E->F G Calculate Ki from IC₅₀ using Cheng-Prusoff equation F->G

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare cell membranes from a cell line stably expressing the human NK-1 receptor. Prepare serial dilutions of the test compound (e.g., Aprepitant). The radioligand (e.g., [³H]Substance P or another high-affinity NK-1 radiolabeled antagonist) is diluted in binding buffer.[27]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[27][28]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[27]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[27]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filter mat, add a scintillation cocktail and measure the radioactivity retained on each filter using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Conclusion: Synthesizing the Evidence

The case studies of Gefitinib, Linezolid, and Aprepitant robustly validate the strategic incorporation of the morpholine scaffold in drug design. In each example, this heterocyclic moiety contributes to a profile of high potency, selectivity, and favorable pharmacokinetics that translates into clinical success. The provided experimental protocols represent the foundational assays required to quantify this therapeutic potential, from target engagement and enzymatic inhibition to cellular activity and antimicrobial efficacy. For researchers and drug development professionals, the morpholine ring remains a highly valuable and validated tool for creating next-generation therapeutics across a broad spectrum of diseases.

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